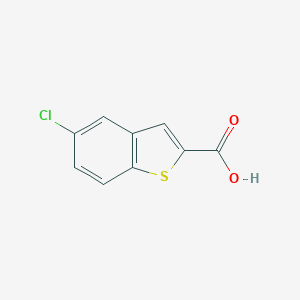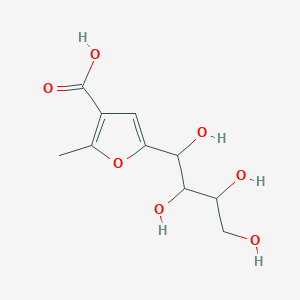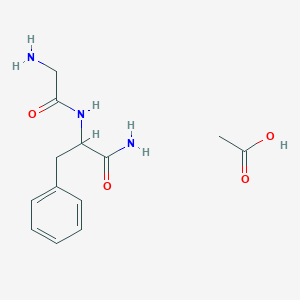
グリシルフェニルアラニナミド酢酸塩(1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is a compound that combines glycylphenylalaninamide with acetic acid in a 1:1 ratio
科学的研究の応用
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and products.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for glycylphenylalaninamide acetate(1:1) would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides and their derivatives.
化学反応の分析
Types of Reactions
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.
作用機序
The mechanism of action of glycylphenylalaninamide acetate(1:1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in drug development, it may interact with receptors or enzymes to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to glycylphenylalaninamide acetate(1:1) include other peptide derivatives and analogs, such as:
- Glycylphenylalanine
- Phenylalaninamide
- Glycylphenylalaninamide
Uniqueness
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is unique due to its specific combination of glycylphenylalaninamide and acetic acid, which may confer distinct properties and applications compared to other similar compounds. Its unique structure allows for specific interactions and applications in various fields.
特性
IUPAC Name |
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYWNVUEIJKEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293446 |
Source


|
| Record name | glycylphenylalaninamide acetate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13467-26-0 |
Source


|
| Record name | NSC89623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycylphenylalaninamide acetate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
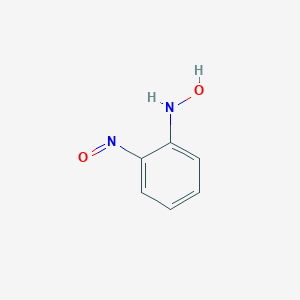
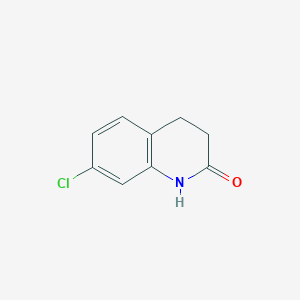

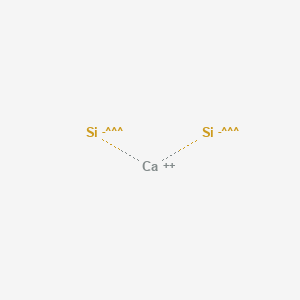

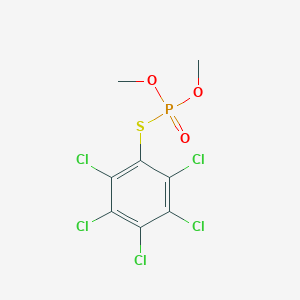
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)

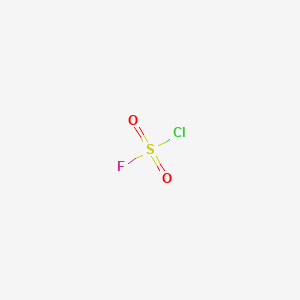
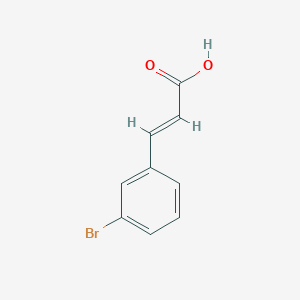
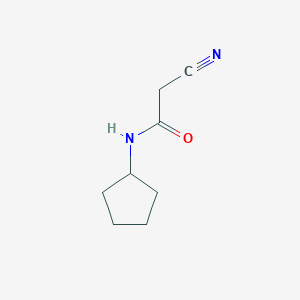
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
